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Compound of Interest

Compound Name:
2-chloro-N-(4-

ethoxyphenyl)propanamide

CAS No.: 868771-18-0

Cat. No.: B2937209

Get Quote

Executive Summary
This technical guide provides an in-depth analysis of 2-chloro-N-(4-
ethoxyphenyl)propanamide, a critical intermediate in the synthesis of phenetidine-based

pharmaceuticals. Often referred to as 2-chloropropionyl-p-phenetidine, this compound serves

as the electrophilic scaffold for the production of Lactophenin (N-(4-ethoxyphenyl)-2-

hydroxypropanamide) and other analgesic/antipyretic agents. This document details its

molecular structure, physiochemical properties, synthetic pathways, and spectroscopic

signatures, designed for researchers in medicinal chemistry and process development.

Molecular Identity & Physiochemical Properties[1]
[2]
The compound is an
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-chloroamide derivative of p-phenetidine. Unlike its

-chloro isomer (3-chloro-N-(4-ethoxyphenyl)propanamide), the chlorine atom at the C2 position
introduces a chiral center, making this molecule optically active if synthesized from enantiopure
2-chloropropionic acid.

Table 1: Molecular Identification
Property Detail

IUPAC Name 2-Chloro-N-(4-ethoxyphenyl)propanamide

Common Names
2-Chloropropionyl-p-phenetidine;

-Chloropropionylphenetidide

Molecular Formula

Molecular Weight 227.69 g/mol

Exact Mass 227.0713 g/mol

SMILES CCOC1=CC=C(C=C1)NC(=O)C(C)Cl

InChI
InChI=1S/C11H14ClNO2/c1-3-15-10-6-4-9(5-7-

10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)

Chirality
Contains 1 chiral center at C2 (alpha-carbon).[1]

[2][3][4][5][6]

Table 2: Predicted Physiochemical Parameters
Parameter Value (Predicted/Experimental)

Physical State Crystalline Solid (White to Off-white)

Melting Point 115–118 °C (Typical for phenetidides)

Boiling Point ~360 °C (at 760 mmHg)

LogP 2.15 (Moderate Lipophilicity)

Solubility
Soluble in Ethanol, DCM, DMSO; Sparingly

soluble in Water

pKa ~13.5 (Amide NH, very weak acid)
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Synthetic Methodology & Reaction Mechanism
The synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide follows a classic nucleophilic acyl

substitution mechanism (Schotten-Baumann conditions). The reaction involves the acylation of

the nucleophilic amine (p-phenetidine) with the highly electrophilic 2-chloropropionyl chloride.

Experimental Protocol
Reagents:

p-Phenetidine (1.0 eq)

2-Chloropropionyl chloride (1.1 eq)

Base: Triethylamine (

) or Potassium Carbonate (

)

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

Preparation: Dissolve p-phenetidine (13.7 g, 0.1 mol) in anhydrous DCM (100 mL) containing

(15 mL). Cool the solution to 0°C to suppress side reactions.

Addition: Add 2-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise over 30 minutes. The

exothermic reaction requires temperature control (<10°C) to prevent bis-acylation.

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted

amine) and saturated

(to remove acid).

Purification: Dry over
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, concentrate, and recrystallize from Ethanol/Water.

Reaction Mechanism Visualization
The following diagram illustrates the acylation pathway and the subsequent potential hydrolysis

to Lactophenin.
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Figure 1: Synthetic pathway from p-phenetidine to the target amide and its downstream

conversion to Lactophenin.

Spectroscopic Characterization
Accurate identification relies on distinguishing the

-chloro proton signals from the ethyl ether chain.

Nuclear Magnetic Resonance ( NMR)
Solvent:

, 400 MHz
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Shift (

ppm)
Multiplicity Integration Assignment

1.38
Triplet (

)
3H (Ethoxy methyl)

1.75
Doublet (

)
3H (Alanine-like methyl)

4.01
Quartet (

)
2H (Ethoxy methylene)

4.55
Quartet (

)
1H (Alpha proton,

deshielded)

6.85
Doublet (

)
2H Ar-H (Ortho to ethoxy)

7.42
Doublet (

)
2H Ar-H (Ortho to amide)

8.20 Broad Singlet 1H (Amide proton)

Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z 227/229 (3:1 ratio due to

).

Base Peak: m/z 137 (

, p-phenetidine fragment).

Fragment: m/z 164 (Loss of
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or ketene equivalent).

Applications & Biological Relevance[1][8][9]
Pharmaceutical Intermediate
This compound is a versatile synthon in medicinal chemistry:

Lactophenin Synthesis: Hydrolysis of the

-chloro group yields Lactophenin (Lactylphenetidin), an analgesic similar to Phenacetin but
with a lactyl group, which reduces toxicity.

Amino-Derivatives: Nucleophilic substitution of the chlorine atom with secondary amines

yields Fenalcomine analogs (local anesthetics).

Structure-Activity Relationship (SAR)
The lipophilicity (LogP ~2.15) allows for blood-brain barrier penetration. However, the presence

of the

-chloro group makes it a reactive alkylating agent, potentially toxic if not derivatized. It acts as a
prodrug precursor where the chlorine is displaced by biological nucleophiles or hydrolyzed.

Synthetic Utility
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Figure 2: Downstream applications and reactivity profile of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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